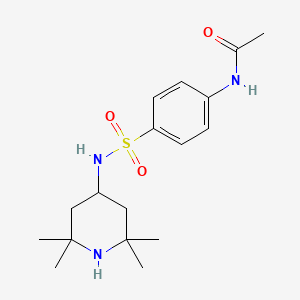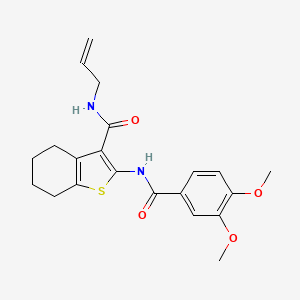
N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with four methyl groups, making it highly sterically hindered. The presence of a sulfamoyl group and an acetamide group further enhances its chemical reactivity and potential utility in different scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors like acetone and ammonia, followed by methylation to introduce the four methyl groups.
Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a sulfonation reaction, where a sulfonyl chloride reacts with the piperidine derivative.
Attachment of the Phenyl Group: The phenyl group is attached through a nucleophilic aromatic substitution reaction.
Formation of the Acetamide Group: The final step involves the acylation of the amine group with acetic anhydride to form the acetamide group.
Industrial Production Methods
In an industrial setting, the production of This compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that are involved in various biochemical pathways.
Pathways Involved: The compound can modulate enzymatic activity, inhibit protein-protein interactions, and affect signal transduction pathways, leading to its observed biological effects.
Comparison with Similar Compounds
N-(4-(N-(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl)phenyl)acetamide: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide, 2,2,6,6-tetramethylpiperidin-4-yl)oxyl, and bis(2,2,6,6-tetramethyl-4-piperidyl)sebacate .
Uniqueness: The presence of both the sulfamoyl and acetamide groups in
Properties
Molecular Formula |
C17H27N3O3S |
|---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[4-[(2,2,6,6-tetramethylpiperidin-4-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C17H27N3O3S/c1-12(21)18-13-6-8-15(9-7-13)24(22,23)19-14-10-16(2,3)20-17(4,5)11-14/h6-9,14,19-20H,10-11H2,1-5H3,(H,18,21) |
InChI Key |
HSMJYLZRWNTLPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl {[3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B12139959.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12139962.png)


![N'-[imino(2-pyridinyl)methyl]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B12139985.png)

![(5Z)-5-(2,4-dimethoxybenzylidene)-2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12139998.png)
![(5E)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-2-(4-fluorophenyl)-1,2,3,3a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B12140012.png)
![(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12140013.png)
![1-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-ethylurea](/img/structure/B12140014.png)
![[(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12140015.png)
![(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12140016.png)
![Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B12140018.png)

